1-Boc-3-iodomethyl-3-fluoroazetidine

Overview

Description

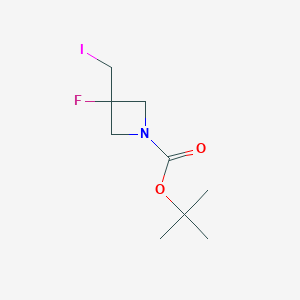

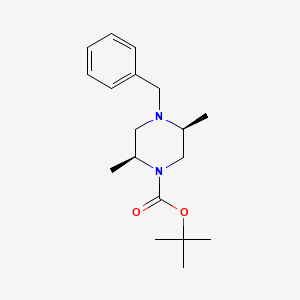

“1-Boc-3-iodomethyl-3-fluoroazetidine” is a heterocyclic organic compound with the chemical formula C10H15FINO2 . It is also known as Boc-3-iodomethyl-3-fluoroazetidine, which refers to the presence of the tert-butyloxycarbonyl (Boc) and fluoro (F) groups in its structure.

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate . The InChI code is 1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3 .Physical And Chemical Properties Analysis

The molecular weight of “1-Boc-3-iodomethyl-3-fluoroazetidine” is 315.13 . It is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Fluorinated Heterocyclic Amino Acids

1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, is synthesized using a pathway involving bromofluorination, reduction, ring closure, and removal of protective groups, leading to the formation of 1-Boc-3-fluoroazetidine-3-carboxylic acid (Van Hende et al., 2009). This method highlights the potential of 1-Boc-3-iodomethyl-3-fluoroazetidine as a building block in medicinal chemistry.

Continuous Flow Synthesis of Aza-heterocycles

N-Boc-3-iodoazetidine serves as a synthetic platform for generating lithiated azetidine and azetine under continuous flow conditions. This approach, utilizing flow technology and an environmentally responsible solvent, addresses sustainability concerns (Colella et al., 2021).

Applications in Asymmetric Synthesis

- Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-1,3-oxazolidines, derived from β-amino alcohols, are used as chiral inductors for stereoselective transformations. The Boc group plays a critical role in these transformations, contributing to efficient stereodifferentiation (Agami & Couty, 2004).

Radiochemical Applications

- Synthesis of Positron Emission Tomography Ligands: The synthesis of 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a ligand for the human alpha4beta2 nicotinic acetylcholine receptor, involves using 1-Boc-3-iodomethyl-3-fluoroazetidine as a precursor. This synthesis is significant for PET imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).

Analytical Chemistry

- Tritium Labeling in Analytical Methods: 1-Boc-3-iodomethyl-3-fluoroazetidine may be relevant in methods such as detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels, a technique important for various biochemical and molecular biology applications (Bonner & Laskey, 1974).

Protective Group Chemistry

- N-Boc Protection of Amines: Molecular iodine-catalyzed N-Boc protection of amines using Boc2O demonstrates the utility of iodine-based catalysts in amine protection, potentially relevant to compounds like 1-Boc-3-iodomethyl-3-fluoroazetidine (Varala et al., 2006).

Photodynamic Therapy and Imaging

- NIR-II Fluorescence Imaging and Phototherapy: Thiophene donors for NIR-II fluorescence imaging offer potential for photodynamic/photothermal/chemo combination therapy. The use of boron dipyrromethene (BDP) with high quantum yields in the redshift demonstrates the applicability of structurally similar compounds in medical imaging and therapy (Liu et al., 2021).

Additional Chemical Applications

- Electrochemical Fluorocyclization: The synthesis of 5-fluoromethyl-2-oxazolines using electrochemistry with hypervalent iodine mediation highlights a sustainable method for generating fluorinated heterocycles, relevant to the chemistry of 1-Boc-3-iodomethyl-3-fluoroazetidine (Haupt et al., 2019).

Safety And Hazards

properties

IUPAC Name |

tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDAPUKBGDZCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-iodomethyl-3-fluoroazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)

![7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B1529514.png)

![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)

![3-Bromo-7-chlorothieno[2,3-C]pyridine](/img/structure/B1529525.png)